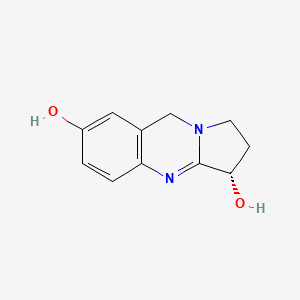
Vasicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasicinol is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Vasicinol exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Anticholinesterase Activity : this compound has been studied for its potential role in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit cholinesterase enzymes suggests it can enhance cholinergic transmission, which is beneficial in Alzheimer's disease management .
- Bronchodilator Effects : As part of the Adhatoda vasica extract, this compound has demonstrated significant bronchodilator properties. It can alleviate symptoms in respiratory conditions such as asthma by relaxing bronchial muscles .
- Antimicrobial Activity : this compound exhibits antimicrobial effects against various pathogens, indicating its potential use in treating infections .
- Antioxidant Properties : The compound shows promise in combating oxidative stress, which is linked to numerous chronic diseases. Studies have reported that this compound can enhance antioxidant enzyme levels and reduce lipid peroxidation .
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation, which could be beneficial in conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1 |
InChI-Schlüssel |
WEFMOGRHGUPGMA-JTQLQIEISA-N |
Isomerische SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O |
Kanonische SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















